molecular formula C7H4BrNOS B12939088 8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one

Cat. No.: B12939088
M. Wt: 230.08 g/mol
InChI Key: DRKWBRMOMLEYMI-UHFFFAOYSA-N
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Description

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-bromo ketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thiazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that allow for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further functionalized. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

8-bromo-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C7H4BrNOS/c8-5-1-2-6(10)9-3-4-11-7(5)9/h1-4H

InChI Key

DRKWBRMOMLEYMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C=CSC2=C1Br

Origin of Product

United States

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